Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18629486
InChI: InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-6-11(7-14)4-12(13,5-11)8-15/h14-15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

CAS No.:

Cat. No.: VC18629486

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-6-11(7-14)4-12(13,5-11)8-15/h14-15H,4-8H2,1-3H3
Standard InChI Key NKQLYFPYDPFMSR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)CO

Introduction

Chemical Structure and Molecular Properties

Core Bicyclic Architecture

The compound’s defining feature is its 2-azabicyclo[2.1.1]hexane skeleton, a rigid bicyclic system comprising a six-membered ring with bridgehead nitrogen and two methylene bridges (Fig. 1). This architecture imposes significant conformational constraints, making it analogous to proline derivatives but with enhanced three-dimensional complexity. X-ray crystallography of related analogs confirms a puckered geometry that minimizes ring strain while preserving reactivity at the hydroxymethyl and carboxylate sites .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
IUPAC Nametert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS Number2955561-28-9
SMILESCC(C)(C)OC(=O)N1C2CC1(CCO)CO

Functional Group Analysis

The tert-butyl carbamate (Boc) group at position 2 serves dual roles: it protects the amine during synthetic transformations and enhances solubility in organic solvents. The 1,4-bis(hydroxymethyl) substituents introduce two primary alcohols, enabling further derivatization via esterification, oxidation, or nucleophilic substitution. Computational studies suggest that these groups participate in intramolecular hydrogen bonding, stabilizing the bicyclic framework .

Synthetic Methodologies

Modern Multigram Synthesis

Chernykh et al. (2024) revolutionized the field by developing a high-yielding, four-step synthesis starting from commercially available methylenecyclobutane precursors (Scheme 1) :

  • Iodocyclization: Treatment of methylenecyclobutane 5 with iodine induces tricyclic carbamate formation (85% yield).

  • Hydrolytic Cleavage: Acidic hydrolysis removes the carbamate, yielding amino alcohol 16 (77% yield).

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) introduces the tert-butyl group (95% yield).

  • Oxidation: Controlled oxidation of hydroxymethyl groups furnishes the target compound 6 (32% yield over four steps).

This protocol’s scalability is demonstrated by its successful execution on a 0.7 kg scale, making it industrially viable .

Table 2: Optimized Synthetic Conditions

StepReagents/ConditionsYield
IodocyclizationI₂, CH₂Cl₂, 0°C85%
Hydrolysis2M HCl, reflux77%
Boc ProtectionBoc₂O, Et₃N, THF95%
OxidationNaIO₄, H₂O/MeCN32%

Applications in Organic and Medicinal Chemistry

Peptidomimetic Design

The compound’s rigid scaffold mimics proline’s conformational restrictions while offering enhanced metabolic stability. Esslinger et al. incorporated analogous structures into angiotensin-converting enzyme (ACE) inhibitors, achieving 10-fold greater potency than linear peptides . Molecular dynamics simulations reveal that the bicyclic core enforces a γ-turn conformation, optimizing receptor binding .

Functionalization Pathways

The hydroxymethyl groups enable diverse transformations:

  • Esterification: Reaction with acyl chlorides produces lipophilic derivatives for prodrug development.

  • Oxidation: Conversion to ketones or carboxylic acids expands utility in cross-coupling reactions .

  • Crosslinking: Diels-Alder reactions with dienophiles generate polycyclic architectures for materials science .

QuantityPrice (€)
100 mg1,855.21
250 mg2,620.00
1 g3,716.39

Recent Research Advances

Orthogonal Deprotection Strategies

Chernykh’s team demonstrated selective Boc removal using HCl in dioxane, enabling sequential functionalization (Scheme 2) :

  • Amine Activation: Boc cleavage yields a free amine for acylation or sulfonylation.

  • Carboxylic Acid Generation: Saponification of the ester produces zwitterionic amino acids for solid-phase peptide synthesis.

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